molecular formula C13H15NO2 B13961042 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one

4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one

Cat. No.: B13961042
M. Wt: 217.26 g/mol
InChI Key: NPIPRYCKSYCUAG-UHFFFAOYSA-N
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Description

4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one typically involves the reaction of an indole derivative with a cyclopentanone derivative under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization process .

Industrial Production Methods

This would include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic oxindoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopentane-1,2’-indolin-3’-one]
  • Spiropyrans
  • Spirocyclic oxindoles

Uniqueness

4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one is unique due to its specific spirocyclic structure and the presence of a methoxy group, which can influence its reactivity and biological activity. This compound offers distinct advantages in terms of stability and potential for functionalization compared to other similar spirocyclic compounds .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4'-methoxyspiro[1,2-dihydroindole-3,2'-cyclopentane]-1'-one

InChI

InChI=1S/C13H15NO2/c1-16-9-6-12(15)13(7-9)8-14-11-5-3-2-4-10(11)13/h2-5,9,14H,6-8H2,1H3

InChI Key

NPIPRYCKSYCUAG-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)C2(C1)CNC3=CC=CC=C23

Origin of Product

United States

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